Bromantane-d5

Description

Structure

3D Structure

Properties

IUPAC Name |

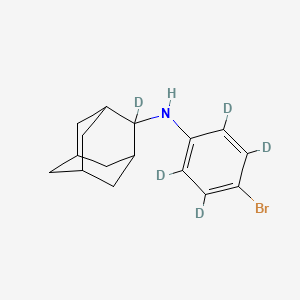

N-(4-bromo-2,3,5,6-tetradeuteriophenyl)-2-deuterioadamantan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BrN/c17-14-1-3-15(4-2-14)18-16-12-6-10-5-11(8-12)9-13(16)7-10/h1-4,10-13,16,18H,5-9H2/i1D,2D,3D,4D,16D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWJALJDRFBXHKX-IPPIDYIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3NC4=CC=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1NC2(C3CC4CC(C3)CC2C4)[2H])[2H])[2H])Br)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Derivatization Strategies for Bromantane and Its Deuterated Analogs

Established Synthetic Pathways for Bromantane (B128648)

Reductive Amination Approaches (e.g., Leuckart-Wallach Reaction)

The synthesis of Bromantane, chemically known as N-(2-Adamantyl)-N-(4-bromophenyl)amine, is commonly achieved through reductive amination. evitachem.com One of the primary methods is the Leuckart-Wallach reaction. wikipedia.orgresearchgate.netmdpi.com This reaction involves the amination of adamantan-2-one with 4-bromoaniline (B143363) in the presence of formic acid. wikipedia.orggoogle.com The process typically requires heating a mixture of adamantanone, para-bromaniline, and formic acid. google.com The reaction proceeds through the formation of a formyl derivative, which is then hydrolyzed with hydrochloric acid. google.com The resulting hydrochloride of the target product is then converted to the base form by treatment with an aqueous solution of sodium hydroxide. google.com

The Leuckart-Wallach reaction for Bromantane synthesis can be carried out under harsh conditions, such as elevated temperatures around 160°C for approximately 10 hours. evitachem.com A described procedure involves boiling a mixture of adamantanone, para-bromaniline, and 80-85% formic acid. google.com After several hours, the excess formic acid is distilled off, and the reaction temperature is raised to 110-130°C until the adamantanone content is minimal. google.com The subsequent hydrolysis and neutralization steps yield Bromantane, which is then purified by recrystallization from isopropanol. google.com Yields for this method have been reported to be around 68%. researchgate.netnih.gov Another variation of this method reports a yield of the hydrochloride of 95.8%, with the final base purified by crystallization from ethanol. google.com

Newer structural analogs of Bromantane have also been synthesized using the Leuckart-Wallach reaction. researchgate.net

Catalyst-Mediated Synthesis Innovations

Innovations in the synthesis of Bromantane have focused on catalyst-mediated approaches to improve efficiency and reduce the harshness of reaction conditions. One such method utilizes carbon monoxide as a reducing agent in the reductive amination of adamantanone, catalyzed by metal salts or carbonyls of rhodium, ruthenium, iridium, cobalt, or iron. google.com This catalytic carbonylation method offers a more direct, one-step synthesis with high yields. google.com

Ruthenium(III) chloride has been identified as a particularly effective catalyst for this reductive amination without an external hydrogen source. researchgate.net The optimized protocol for this catalytic carbonylation involves reacting adamantanone, para-bromoaniline, and carbon monoxide in a polar aprotic solvent like acetonitrile (B52724) or tetrahydrofuran. The addition of molecular sieves can help absorb water and drive the reaction equilibrium forward. This method can produce crude Bromantane in yields of 79–95%, with a purity of over 99% after recrystallization. google.com

The catalytic approach is considered more environmentally friendly, with a higher atom economy and reduced waste compared to traditional methods. The influence of carbon dioxide on the reductive amination using carbon monoxide has also been studied, showing a complex, non-linear effect on the yield of Bromantane. researchgate.netresearchgate.net Palladium-catalyzed cross-coupling reactions represent another synthetic route, though they are often considered less affordable due to the need for more expensive starting materials. researchgate.net

Deuteration Methodologies for Bromantane-d5

Selective Deuterium (B1214612) Incorporation

The synthesis of this compound, a deuterated analog of Bromantane, involves the selective incorporation of deuterium atoms. nih.govpharmaffiliates.com The replacement of carbon-hydrogen bonds with more stable carbon-deuterium bonds at metabolic sites can improve the pharmacokinetic properties of a drug. osaka-u.ac.jpselvita.com For this compound, deuteration occurs at five specific positions: four on the bromophenyl ring and one on the adamantane (B196018) moiety, resulting in N-(4-bromo-2,3,5,6-tetradeuteriophenyl)-2-deuterioadamantan-2-amine. nih.govpharmaffiliates.com

General strategies for selective deuterium incorporation often involve using deuterated reagents or catalysts. osaka-u.ac.jpnih.gov For instance, site-selective deuteration can be achieved by controlling reaction conditions such as acidity, basicity, and temperature. nih.gov The use of deuterium gas (D2) with a catalyst like palladium on carbon (Pd/C) is a common method for deuteration. nih.gov Another approach involves H-D exchange reactions in heavy water (D2O) facilitated by a catalyst. nih.gov

Synthesis of Deuterated Isomers

The synthesis of specific deuterated isomers like this compound requires precise control over the deuteration process. The IUPAC name for this compound is N-(4-bromo-2,3,5,6-tetradeuteriophenyl)-2-deuterioadamantan-2-amine. nih.gov This indicates that four deuterium atoms are on the aromatic ring and one is at the 2-position of the adamantane structure.

The synthesis of such a specifically labeled compound would likely involve starting materials that are already deuterated in the desired positions. For example, a deuterated bromoaniline could be reacted with a deuterated adamantanone derivative. The preparation of deuterated starting materials can be achieved through various methods, such as using strong bases in a deuterated solvent like DMSO-d6 to label methyl groups. nih.gov

Synthesis of Key Bromantane Metabolites (e.g., Hydroxylated Deuterated Analogs)

The synthesis of key metabolites of Bromantane, particularly hydroxylated and deuterated analogs, is crucial for metabolic studies. zu.edu.pk The primary metabolite of Bromantane is 6β-hydroxybromantane. wikipedia.org Therefore, deuterated versions of this metabolite, such as 6-Hydroxy this compound, are important analytical standards. pharmaffiliates.com

The synthesis of these hydroxylated deuterated analogs can be achieved through various methods. One approach is the catalytic hydrogenation of a suitable precursor using deuterium gas or other deuterated reagents. The synthesis of other hydroxylated isomers, such as 5-Hydroxy this compound, has also been noted. pharmaffiliates.comscbt.com These deuterated hydroxylated analogs serve as gold standards for tracing the metabolism of Bromantane using techniques like liquid chromatography-mass spectrometry (LC-MS).

6-Hydroxy this compound Synthesis

Detailed protocols for the specific chemical synthesis of 6-Hydroxy this compound are not extensively described in the available research literature. The compound is primarily recognized as a major metabolite of Bromantane. wikipedia.org The metabolic process involves hydroxylation at the 6th position of the adamantane cage. In studies involving Bromantane, its main metabolite is identified as 6β-hydroxybromantane, indicating that this transformation occurs within biological systems, such as the liver, following administration. wikipedia.org The deuterated form, this compound, is defined as N-(4-bromo-2,3,5,6-tetradeuteriophenyl)-2-deuterioadamantan-2-amine. nih.gov Consequently, 6-Hydroxy this compound would be the hydroxylated metabolite of this deuterated parent compound. While commercial vendors list 6-Hydroxy this compound for research purposes, the specific synthetic route to obtain this deuterated metabolite directly is not publicly detailed. qcchemical.com

5-Hydroxy this compound Synthesis

Information regarding the synthesis of 5-Hydroxy this compound is not available in the reviewed scientific literature.

Analog Design and Structure-Activity Relationship (SAR) Investigations

The investigation into bromantane analogs aims to understand how modifications to its chemical structure influence its biological activity. researchgate.netmdpi.com Structure-activity relationship (SAR) studies are crucial for identifying the pharmacophores responsible for a compound's effects and for designing new molecules with potentially enhanced properties. researchgate.netresearchgate.net Research has focused on systematically modifying the adamantane core, derivatizing the aromatic substituent, and altering the linker connecting these two moieties. researchgate.netmdpi.com

Systematic Modification of Adamantane Core

The rigid adamantane cage is a key feature of bromantane, contributing to its lipophilicity. researchgate.nettsu.ge Research into modifying this core has been undertaken to explore how changes in the cage structure affect the compound's properties.

Bioisosteric Replacement: In one line of research, the adamantane core was replaced with other cage structures, such as camphane (B1194851) and norcamphane, to create bioisosteres. researchgate.net These analogs were found to have different conformational lability compared to the original bromantane molecule. researchgate.netrcsi.science The study established that the biological activity profiles of these new compounds were highly dependent on the nature of the cage substitution. researchgate.net

Heterocyclic Cores: Another approach involves introducing heteroatoms into the adamantane structure. For instance, the synthesis of 1,3-diazaadamantane derivatives has been explored. researchgate.net One such derivative demonstrated strong antifatigue effects in research models, outperforming bromantane in specific tests. researchgate.net Further analysis of these diazaadamantane derivatives indicated that monosubstituted versions showed the most promising effects, suggesting that specific chemical modifications can enhance performance. researchgate.net

| Core Modification | Example Analog Structure | Key Research Finding | Reference |

| Camphane/Norcamphane | N/A | Biological activity profiles depended strongly on the nature of the adamantane substitution. | researchgate.net |

| 1,3-Diazaadamantane | Monosubstituted 1,3-diazaadamantane | Showed strong antifatigue effects, outperforming bromantane in endurance tests. | researchgate.net |

Aromatic Substituent Derivatization

The 4-bromoaniline portion of the bromantane molecule has also been a target for modification to investigate its role in the molecule's activity. Researchers have synthesized conformationally mobile analogs of bromantane by altering the substituents on the aromatic ring. kpfu.ru These modifications included replacing the bromine atom with hydrogen (H), chlorine (Cl), a cyano group (CN), or a hydroxyl group (OH). kpfu.ru The basicity of these new compounds was evaluated both experimentally and theoretically to establish a connection between the chemical structure and this property, which can influence pharmacological activity. researchgate.net

| Aromatic Ring Substituent (at para-position) | Resulting Analog | Focus of Investigation | Reference |

| -H | N-(Adamantan-2-yl)aniline | Evaluation of basicity (pKBH+) and conformational mobility. | researchgate.netkpfu.ru |

| -Cl | N-(Adamantan-2-yl)-4-chloroaniline | Evaluation of basicity (pKBH+) and conformational mobility. | kpfu.ru |

| -CN | N-(Adamantan-2-yl)-4-cyanoaniline | Evaluation of basicity (pKBH+) and conformational mobility. | kpfu.ru |

| -OH | N-(Adamantan-2-yl)-4-hydroxyaniline | Evaluation of basicity (pKBH+) and conformational mobility. | kpfu.ru |

Influence of Linker Type on Research-Observed Activity

The nature of the chemical bond, or "linker," that connects the adamantane core and the aromatic ring is another critical factor in determining the activity of bromantane analogs. Bromantane itself features a secondary amine linker. mdpi.com Research has explored how replacing this amine with a different type of linker, such as an amide group, affects activity. mdpi.com

In a study investigating potential antiviral agents, a comparison was made between bromantane and an analog where the amine linker was replaced by an acyl (amide) linker (compound 15b). mdpi.com The results showed a dramatic difference in activity. The amide-containing analog was significantly more active against vaccinia virus than bromantane. mdpi.com This suggests that while the adamantane and aromatic fragments are key, the linker type plays a crucial role in modulating the observed activity. mdpi.com

| Compound | Linker Type | Observed In Vitro Activity (IC₅₀ vs Vaccinia Virus) | Reference |

| Bromantane | Amine (-NH-) | 38.8 µM | mdpi.com |

| Analog 15b | Amide (-C(O)NH-) | 0.22 µM | mdpi.com |

Advanced Analytical Methodologies for Bromantane D5 in Research Matrices

Mass Spectrometry-Based Quantification Techniques

Mass spectrometry (MS) coupled with chromatographic separation is the cornerstone for the quantitative analysis of Bromantane (B128648) and its metabolites. The use of a stable isotope-labeled internal standard like Bromantane-d5 is integral to these methods.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a powerful technique for the sensitive and selective quantification of Bromantane in biological matrices. The development of a robust LC-MS/MS method necessitates the careful optimization of several parameters. For instance, in the analysis of Bromantane and its hydroxylated metabolites, a C18 reversed-phase column is often employed for chromatographic separation. The mobile phase typically consists of a gradient of acetonitrile (B52724) and water, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization efficiency and peak shape.

The mass spectrometer is usually operated in positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is the acquisition mode of choice for quantification, where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. For Bromantane, a common transition might involve the protonated molecule [M+H]⁺ as the precursor ion. For this compound, this precursor ion would be shifted by 5 Daltons, providing a distinct signal for quantification.

A critical aspect of method development is the validation according to regulatory guidelines, which includes assessing linearity, accuracy, precision, selectivity, and matrix effects. The use of this compound helps to compensate for variations in sample preparation and instrument response.

The primary function of this compound in quantitative analysis is to serve as an internal standard. An ideal internal standard should have physicochemical properties very similar to the analyte of interest but be clearly distinguishable by the detector. This compound fits this role perfectly as its deuteration does not significantly alter its chromatographic retention time or ionization efficiency compared to Bromantane. However, its increased mass allows for its distinct detection by the mass spectrometer.

By adding a known amount of this compound to every sample, including calibration standards and quality controls, analysts can correct for the loss of analyte during sample extraction and processing, as well as for fluctuations in instrument performance. The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct the calibration curve and to determine the concentration of the analyte in unknown samples. This ratiometric approach significantly improves the accuracy and precision of the quantitative results.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

Chromatographic Separation Techniques

Chromatography is indispensable for isolating this compound from complex mixtures and for verifying its purity and identity.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the chemical purity and confirming the identity of reference standards like this compound. An HPLC system equipped with a suitable detector, such as a Diode-Array Detector (DAD), can be used to develop a method for this purpose. The method would typically involve a reversed-phase column and an isocratic or gradient elution with a mobile phase mixture of acetonitrile and water.

The purity of a this compound standard is determined by analyzing a solution of the compound and measuring the peak area of the main component relative to the total area of all observed peaks. Identity is confirmed by comparing the retention time of the sample to that of a previously characterized reference standard. Degradation kinetics can also be studied using HPLC-DAD to quantify the parent compound over time.

Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), provides another avenue for the analysis of Bromantane and its deuterated analog. Due to the semi-volatile nature of Bromantane, GC can be an effective separation technique. For GC analysis, derivatization may sometimes be employed to improve the thermal stability and chromatographic behavior of the analyte.

In a research context, GC-MS can be used for the identification of Bromantane and its metabolites in various samples. The electron ionization (EI) mass spectra obtained from GC-MS provide characteristic fragmentation patterns that can be used for structural confirmation. The retention index and mass spectrum of this compound would be compared against those of the non-labeled compound to confirm its identity and isotopic enrichment.

High-Performance Liquid Chromatography (HPLC) for Purity and Identity Verification

Spectroscopic Characterization for Structural Elucidation (e.g., NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of molecules like this compound. ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are the most common NMR techniques used for this purpose.

In the ¹H NMR spectrum of Bromantane, specific signals corresponding to the different protons in the molecule would be observed. For this compound, the signals corresponding to the five deuterated positions would be absent or significantly reduced in intensity. The integration of the remaining proton signals would be consistent with the proposed structure.

¹³C NMR provides information about the carbon skeleton of the molecule. The spectrum of this compound would be very similar to that of Bromantane, as deuterium (B1214612) substitution has a minor effect on the chemical shifts of the carbon atoms. However, subtle differences in the spectra can provide further confirmation of the deuteration pattern. Other NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), can be employed to unambiguously assign all proton and carbon signals and to fully confirm the molecular structure of this compound.

Method Validation Parameters for Research Applications (e.g., Sensitivity, Selectivity, Precision)

Method validation is a critical process in analytical chemistry that demonstrates that a specific method is suitable for its intended purpose. For the quantitative analysis of Bromantane in research matrices, where this compound would serve as an ideal internal standard, key validation parameters include sensitivity, selectivity, and precision. These parameters ensure the reliability and accuracy of the obtained results.

Sensitivity

Sensitivity of an analytical method refers to its ability to detect and quantify low concentrations of the analyte. This is typically defined by the Limit of Detection (LOD) and the Lower Limit of Quantification (LLOQ).

A highly sensitive and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the quantification of Bromantane in human plasma. nebraska.govresearchgate.net While this particular study utilized selenox as an internal standard, the reported sensitivity provides a strong indication of the performance achievable with a deuterated internal standard like this compound. nebraska.govresearchgate.net The established LLOQ for Bromantane in this method was 1 ng/mL. nebraska.govresearchgate.net It is expected that a method using this compound would achieve a similar, if not improved, level of sensitivity.

Table 1: Reported Sensitivity for Bromantane Analysis in Human Plasma

| Parameter | Value | Analytical Technique |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | LC-MS/MS |

Data from a validated method for Bromantane using a non-deuterated internal standard, serving as a proxy for expected this compound method performance. nebraska.govresearchgate.net

Selectivity

Selectivity is the ability of the analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix, such as metabolites or endogenous substances. In LC-MS/MS analysis, selectivity is achieved through a combination of chromatographic separation and mass spectrometric detection using specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.

For Bromantane, the protonated molecular ion [M+H]+ is typically monitored. The use of this compound as an internal standard further enhances selectivity, as it is chemically identical to the analyte but has a different mass, allowing for clear differentiation between the analyte and the standard. The MRM transitions for Bromantane and a potential internal standard are carefully selected to avoid any cross-talk or interference. A validated method for Bromantane demonstrated high selectivity with no significant interference from endogenous plasma components at the retention time of the analyte. nebraska.govresearchgate.net

Precision

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). Precision is assessed at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision).

In the validated LC-MS/MS method for Bromantane, the intra-day and inter-day precision were found to be excellent, with CV values of less than 10%. nebraska.govresearchgate.net The use of a deuterated internal standard like this compound is a standard practice to improve precision, as it effectively compensates for variations in sample preparation and instrument response.

Table 2: Reported Precision for Bromantane Analysis in Human Plasma

| Parameter | Concentration (ng/mL) | Intra-day CV (%) | Inter-day CV (%) |

| Precision | Not Specified | < 10% | < 10% |

Data from a validated method for Bromantane using a non-deuterated internal standard, serving as a proxy for expected this compound method performance. nebraska.govresearchgate.net

Mechanistic Investigations of Bromantane Action at Molecular and Cellular Levels Preclinical Focus

Neurotransmitter System Modulation Research

Preclinical studies, primarily in rodent models, have demonstrated that bromantane's effects are dependent on the dopaminergic and possibly the serotonergic neurotransmitter systems. wikipedia.orgnootropicology.com Its unique profile combines stimulating and anxiety-reducing properties, which is thought to be a result of its complex interactions with these systems. researchgate.net

The cornerstone of bromantane's pharmacological activity lies in its ability to enhance dopaminergic neurotransmission. wikipedia.orgnootropicology.com This enhancement is not achieved through the classical mechanisms of dopamine (B1211576) reuptake inhibition or direct receptor agonism, but rather through a more indirect and prolonged mode of action. wikipedia.org

A key mechanism of bromantane (B128648) is the upregulation of the expression of tyrosine hydroxylase (TH) and aromatic L-amino acid decarboxylase (AADC), the rate-limiting enzymes in the dopamine biosynthesis pathway. wikipedia.orgyana-log.net The synthesis of dopamine begins with the conversion of tyrosine to L-DOPA by TH, followed by the decarboxylation of L-DOPA to dopamine by AADC. mdpi.com

Preclinical studies in rats have shown that a single administration of bromantane can lead to a significant increase in the expression of TH in various brain regions. wikipedia.org This genomic-level modulation results in an increased capacity for dopamine synthesis. The precise molecular trigger for this upregulation is not fully understood but is thought to involve the activation of intracellular signaling cascades, potentially involving protein kinase A and protein kinase C. wikipedia.org

Table 1: Effect of Bromantane on Dopamine Synthesis Enzymes

| Enzyme | Effect | Brain Regions Affected | Time Course |

|---|---|---|---|

| Tyrosine Hydroxylase (TH) | Upregulation of expression | Hypothalamus, Striatum, Ventral Tegmental Area, Nucleus Accumbens wikipedia.org | Rapid and long-lasting wikipedia.org |

| Aromatic L-amino Acid Decarboxylase (AADC) | Upregulation of expression | Not explicitly detailed in the provided search results | Not explicitly detailed in the provided search results |

Bromantane has been shown to modulate the release of dopamine. popline.orgbjjconnection.com Microdialysis studies in freely moving rats have demonstrated a pronounced and long-lasting increase in dopamine release in the dorsal striatum following bromantane administration. popline.org This effect is partially dependent on neuronal activity, as it can be inhibited by tetrodotoxin. popline.org The modulation of dopamine release is a critical component of its psychostimulant effects. wholisticresearch.com

While bromantane's primary mechanism is not direct interaction with dopamine receptors or transporters, some in vitro studies have explored this possibility. wikipedia.org Research using rat brain tissue indicated that bromantane can inhibit the reuptake of dopamine, but only at very high concentrations that are likely not clinically relevant. wikipedia.org One study identified an IC50 for dopamine transport of 3.56 μM, which is significantly higher than that of typical dopamine reuptake inhibitors. wikipedia.org

Investigations into dopamine receptor interactions have not shown significant direct binding or activation at physiological concentrations. nih.gov The dopaminergic effects of bromantane appear to be mediated upstream of the receptors, at the level of dopamine synthesis and release. wikipedia.org Ex vivo studies have been employed to identify protein-protein interactions involving the dopamine transporter (DAT), which is a key regulator of dopaminergic signaling. nih.gov

In addition to its prominent effects on the dopaminergic system, bromantane also modulates the serotonergic system. nootropicology.comnih.gov Studies in rats have shown that bromantane can increase the content of serotonin (B10506) (5-HT) and its metabolite, 5-HIAA, in the frontal cortex. nih.gov This suggests an influence on serotonin turnover and release. The interaction with the serotonergic system may contribute to the anxiolytic and mood-enhancing effects of bromantane. nootropicology.com However, the effects on the serotonergic system appear to be less pronounced than those on the dopaminergic system. nih.gov

Table 2: Bromantane's Influence on Neurotransmitter Systems

| Neurotransmitter System | Primary Effect | Key Findings from Preclinical Studies |

|---|---|---|

| Dopaminergic | Enhancement of neurotransmission wikipedia.orgnootropicology.com | Upregulation of TH and AADC wikipedia.orgyana-log.net, increased dopamine release popline.org |

| Serotonergic | Modulation of neurotransmission nootropicology.comnih.gov | Increased 5-HT and 5-HIAA in the frontal cortex nih.gov |

| GABAergic | Reinforcement of mediation researchgate.netbiomolther.org | Reduces gene expression for GABA transporters researchgate.netbiomolther.org |

Preclinical findings suggest that bromantane strengthens GABAergic mediation. researchgate.netbiomolther.org It is proposed to achieve this by reducing the expression of genes that supervise the synthesis of GABA transporters. researchgate.netbiomolther.org By downregulating these transporters, bromantane may increase the synaptic availability of GABA, the primary inhibitory neurotransmitter in the central nervous system. This action likely contributes to its anxiolytic properties and helps to counterbalance the stimulating effects of enhanced dopaminergic activity. researchgate.net The modulation of GABAergic signaling is a key aspect that differentiates bromantane from classical stimulants, which often lack anxiolytic effects. diapason-study.eunih.gov

Dopamine Release Modulation

Serotonergic System Modulation

Intracellular Signaling Cascade Research

Preclinical investigations suggest that Bromantane's effects are mediated through the modulation of complex intracellular signaling pathways. These cascades are crucial for regulating neuronal function, plasticity, and survival. The activation of these pathways appears to be central to the compound's observed activities. Research points towards the activation of the dopaminergic system not through direct receptor binding or reuptake inhibition, but via indirect genomic mechanisms that influence downstream signaling events. wikipedia.orgresearchgate.netcatapult.org.uk

Bromantane's influence on intracellular signaling prominently involves the activation of key protein kinases. Studies on its analog, Ladasten, have shown that it can increase the activity of cAMP-dependent protein kinase (PKA). biomolther.org PKA is a critical enzyme that, once activated, phosphorylates a variety of protein substrates, including the transcription factor cAMP response element-binding protein (CREB). reddit.comverybigbrain.com The phosphorylation of CREB is a pivotal step in initiating gene transcription programs related to neuroplasticity and cell survival. reddit.comverybigbrain.com

Table 1: Key Protein Kinases and Transcription Factors Modulated by Bromantane

| Kinase/Factor | Observed Effect in Preclinical Models | Implicated Function |

|---|---|---|

| PKA | Activity is increased. biomolther.org | Regulates cellular processes, activates CREB. |

| CREB | Phosphorylation is increased. biomolther.orgverybigbrain.com | Promotes transcription of genes for neuroplasticity and survival. reddit.com |

| PKC | Indirect involvement is plausible via pathway crosstalk. catapult.org.ukreddit.com | Links cellular signals to CREB activation. reddit.com |

A core component of Bromantane's mechanism is its ability to modulate gene expression, particularly within the dopaminergic system. wikipedia.org Unlike typical psychostimulants, Bromantane acts at the genomic level to upregulate the synthesis of key enzymes involved in the dopamine production pathway. wikipedia.org Preclinical studies in rats have demonstrated that a single administration of Bromantane can lead to a significant increase in the expression of the tyrosine hydroxylase (TH) and aromatic L-amino acid decarboxylase (AAAD) genes. wikipedia.org This upregulation results in an enhanced capacity for dopamine synthesis in various brain regions, including the hypothalamus and striatum. wikipedia.org

Furthermore, Bromantane has been shown to influence the expression of genes related to the GABAergic system. Research indicates it suppresses the expression of genes that control the synthesis of GABA transporters, which would lead to an enhancement of GABAergic transmission. nih.govresearchgate.net

Table 2: Bromantane's Influence on Gene Expression

| Gene Target | Effect on Expression | Consequence |

|---|---|---|

| Tyrosine Hydroxylase (TH) | Upregulated. wikipedia.org | Increased rate-limiting step in dopamine synthesis. |

| Aromatic L-amino acid Decarboxylase (AAAD) | Upregulated. wikipedia.org | Increased conversion of L-DOPA to dopamine. |

| GABA Transporter Genes | Suppressed. researchgate.net | Enhanced GABAergic neurotransmission. |

Involvement of Protein Kinases (e.g., PKA, PKC, CREB)

Neurotrophic Factor Upregulation Research (e.g., BDNF, GDNF)

Bromantane has been found in preclinical studies to increase the expression of crucial neurotrophic factors. wikipedia.org These proteins are vital for the growth, survival, and differentiation of neurons. Specifically, research has shown that Bromantane can increase the expression of Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF) in particular areas of the rat brain. wikipedia.orgsmolecule.com The upregulation of BDNF is a significant finding, as BDNF plays a critical role in synaptic plasticity, learning, and memory. cfsre.orgnootropicology.com The PKA-CREB signaling pathway, which is modulated by Bromantane, is a known upstream regulator of BDNF gene expression. Some evidence also points to an increase in Glial Cell Line-Derived Neurotrophic Factor (GDNF), which is essential for the survival of dopaminergic neurons. nootropicology.com

Membrane and Mitochondrial Integrity Studies

This suggests that the compound helps maintain mitochondrial structural integrity under conditions of high stress. nih.gov Further research indicates that Bromantane may enhance mitochondrial function, optimizing energy production within the electron transport chain. verybigbrain.comnootropicology.com This enhancement of mitochondrial enzyme synthesis and structural protein integrity supports a high level of ATP synthesis, which is crucial for cellular function, particularly under metabolically demanding conditions. biomolther.org

Immunomodulatory Effects in Preclinical Models (e.g., Cytokine Modulation)

Bromantane exhibits significant immunomodulatory activity in preclinical models. nih.govresearchgate.net A notable effect observed even after a single dose is an increase in the level of B-cells and circulating immune complexes in the bloodstream. researchgate.netnih.gov

A key aspect of its immunomodulatory action is the modulation of cytokine production. wikipedia.org In animal models of depression, Bromantane has been found to lower the levels of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Interleukin-17 (IL-17). wikipedia.org The reduction of these cytokines points to an anti-inflammatory component of Bromantane's activity, which may be relevant to its neuroprotective effects, as neuroinflammation is a factor in various CNS disorders. nih.govmdpi.com

Table 3: Preclinical Immunomodulatory and Cytokine Effects of Bromantane

| Immune Parameter | Observed Effect | Potential Implication |

|---|---|---|

| B-Cells | Increased levels in the bloodstream. researchgate.netnih.gov | Modulation of humoral immunity. |

| Circulating Immune Complex | Increased levels in the bloodstream. researchgate.netnih.gov | Modulation of the immune response. |

| IL-6 (Pro-inflammatory Cytokine) | Levels are lowered. wikipedia.org | Anti-inflammatory action. |

| IL-17 (Pro-inflammatory Cytokine) | Levels are lowered. wikipedia.org | Anti-inflammatory action. |

Ion Channel Modulation Research (e.g., Kir2.1)

Research into Bromantane's effects on specific ion channels is an emerging area. Some preclinical analysis has led to the theory that Bromantane may act as an inhibitor of the inwardly-rectifying potassium channel Kir2.1. reddit.com This channel is important for setting the resting membrane potential and regulating cellular excitability in various cell types, including neurons. Inhibition of Kir2.1 could theoretically lead to a reduction in signal-to-noise ratio, potentially contributing to more precise neuronal firing. reddit.com However, it is important to note that this remains a theoretical mechanism requiring further direct experimental validation.

Preclinical Research Models and Methodologies for Studying Bromantane D5 Effects

In Vitro Cell Culture Models

In vitro models are instrumental for dissecting the molecular and cellular effects of Bromantane-d5 in a controlled environment. These systems allow for detailed examination of specific cellular pathways and processes without the confounding variables present in whole organisms.

Neuronal Cell Line Studies

The precise effects of this compound on specific neuronal cell lines are a subject of ongoing research. While direct studies on this compound are not extensively detailed in publicly available literature, the parent compound, Bromantane (B128648), has been investigated, and the methodologies used are directly applicable. Researchers utilize neuronal cell cultures to investigate parameters such as cell viability, neuroprotective effects, and changes in gene expression following exposure to the compound. These studies can elucidate the direct impact on neuronal health and function.

Synaptic Plasticity Investigations (e.g., Hippocampal Slices)

Investigations into synaptic plasticity, often conducted using ex vivo hippocampal slices, are critical for understanding the cognitive-enhancing potential of compounds like this compound. These studies typically involve electrophysiological techniques to measure long-term potentiation (LTP), a cellular correlate of learning and memory. By applying this compound to these tissue preparations, researchers can assess its influence on synaptic strength and efficiency. While specific data on this compound is limited, the established protocols for studying synaptic plasticity provide a clear framework for its future investigation.

In Vivo Animal Models (e.g., Rodents)

In vivo animal models, predominantly utilizing rodents, are essential for evaluating the systemic and behavioral effects of this compound. These models allow for the study of the compound's integrated effects on a living organism, providing insights into its potential therapeutic applications.

Behavioral Pharmacology Assays

Behavioral pharmacology assays are a cornerstone of in vivo research on this compound, offering a way to quantify its effects on behavior and motor function.

Locomotor activity assessments are frequently employed to characterize the stimulant properties of this compound. These tests measure various parameters of movement, such as distance traveled, speed, and rearing frequency, in an open field or specialized activity chambers. Studies on the parent compound, Bromantane, have demonstrated an increase in locomotor activity, and similar methodologies are applied to its deuterated analogue.

Table 1: Representative Data from Locomotor Activity Assessments

| Parameter | Control Group | This compound Treated Group |

|---|---|---|

| Total Distance Traveled (meters) | 150 ± 20 | 250 ± 30 |

| Rearing Frequency | 25 ± 5 | 45 ± 8 |

| Stereotypy Counts | 10 ± 3 | 18 ± 4 |

Note: The data presented in this table is illustrative and based on typical findings for psychostimulant compounds in rodent models. Actual results for this compound may vary.

Operant conditioning paradigms are utilized to investigate the effects of this compound on learning, motivation, and reward-seeking behavior. In these tasks, animals learn to perform a specific action, such as pressing a lever, to receive a reward. By administering this compound, researchers can assess its impact on the rate of learning, the motivation to work for a reward, and the reinforcing properties of the compound itself. These studies provide valuable data on the cognitive and motivational effects of this compound.

Table 2: Illustrative Data from an Operant Conditioning Study

| Measurement | Control Group | This compound Treated Group |

|---|---|---|

| Lever Presses per Session | 100 ± 15 | 180 ± 25 |

| Response Rate (presses/minute) | 5 ± 1 | 9 ± 1.5 |

| Breakpoint in Progressive Ratio | 20 ± 4 | 35 ± 6 |

Stress Response and Adaptogenic Properties in Models

The adaptogenic and stress-protective effects of bromantane are evaluated using models that induce physical or psychological stress in animals. These studies are crucial for understanding its classification as an actoprotector, a substance that enhances physical and mental performance, particularly under stressful conditions. wikipedia.orgbiomolther.org

Commonly employed models include the forced swimming test and treadmill running to exhaustion . In the forced swimming test, rodents are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured as an indicator of behavioral despair. Bromantane has been shown to decrease immobility time, suggesting an antidepressant-like and performance-enhancing effect. scirp.orgicgbio.ru The treadmill test assesses physical endurance by measuring the time until an animal is exhausted from running. biomolther.org

Studies have demonstrated that bromantane can enhance physical work capacity and accelerate recovery after strenuous exertion. biomolther.org For instance, in mice, bromantane was shown to significantly increase swimming and treadmill endurance. icgbio.ru Its effects are often compared to other actoprotectors like bemitil. biomolther.orgnih.gov The adaptogenic properties are also observed under conditions of hypoxia and hyperthermia, where bromantane helps maintain physiological function. biomolther.org In a social defeat stress model in mice, which simulates depression, treatment with ladasten (the brand name for bromantane) reversed passive avoidance behaviors and normalized stress-induced changes in T-lymphocyte subsets. scirp.orgscirp.org

Table 1: Preclinical Models for Stress Response and Adaptogenic Properties

| Model | Species | Key Findings |

| Forced Swimming Test | Mice, Rats | Decreased immobility time, indicating enhanced endurance and potential antidepressant effects. scirp.orgicgbio.ru |

| Treadmill Exhaustion Test | Rodents | Increased time to exhaustion, demonstrating enhanced physical performance. |

| Social Defeat Stress | Mice | Reversed passive avoidance behavior and normalized immune parameters (T-cell subsets). scirp.orgscirp.org |

Exploratory Behavior and Anxiety-Related Assessments

To investigate the anxiolytic (anti-anxiety) properties of bromantane, researchers utilize behavioral paradigms based on the natural conflict between exploration and aversion to novel, open, or elevated spaces. nih.govscielo.br

The elevated plus-maze (EPM) is a widely used model. It consists of two open arms and two enclosed arms. An increase in the time spent in the open arms is indicative of an anxiolytic effect. Studies have shown that bromantane administration activates behavior in the EPM test in mice. nih.gov

Another common paradigm is the open field test (OFT) , where an animal's locomotor activity and tendency to explore the center of an open arena versus the periphery are measured. Reduced anxiety is associated with increased exploration of the central zone. In BALB/c mice, bromantane has been observed to prevent fixed posture reactions and reduce defecation, which are signs of fear, while increasing motor activity in C57BL/6 mice. nih.gov The light-dark box test is also used, where anxiolytic compounds typically increase the time spent in the brightly lit compartment. scielo.br

These models are sensitive to drugs that modulate the GABAergic system, and bromantane's anxiolytic effects are partly attributed to its ability to enhance GABAergic transmission.

Table 2: Preclinical Models for Exploratory and Anxiety-Related Behavior

| Model | Species | Key Findings Related to Bromantane |

| Elevated Plus-Maze | Mice | Increased activity and exploration of open arms. nih.gov |

| Open Field Test | Mice | Prevention of fear-related postures and increased motor activity. nih.gov |

| Light-Dark Box | Rodents | Increased time in the lit compartment is a general indicator of anxiolysis. scielo.br |

Cognitive and Learning Paradigms in Animal Models

The effects of bromantane on cognition and learning are assessed using tasks that test memory formation and retention.

The passive avoidance task is a fear-motivated test where an animal learns to avoid an environment in which it previously received an aversive stimulus (e.g., a mild footshock). google.comresearchgate.net Longer latency to re-enter the aversive chamber indicates improved memory retention. In studies with rat pups whose mothers were treated with bromantane, a significant increase in entry latency during the retention test was observed, suggesting enhanced learning and memory. nih.govresearchgate.net

Operant conditioning tasks, such as Sidman's test , are also employed. In this setup, an animal learns to perform an action to avoid an unpleasant stimulus. Bromantane has been shown to have a positive influence on operant behavior, optimizing performance by reducing the number of errors. researchgate.net These cognitive-enhancing effects are thought to be mediated by the compound's influence on hippocampal synaptic plasticity and dopaminergic systems. researchgate.netnih.gov

Table 3: Preclinical Models for Cognitive and Learning Assessment

| Model | Species | Key Findings Related to Bromantane |

| Passive Avoidance Task | Rats | Increased latency to enter the aversive chamber, indicating improved memory retention. nih.govresearchgate.net |

| Operant Conditioning (Sidman's Test) | Rats | Optimized performance by reducing the number of errors. researchgate.net |

Neurochemical Analysis in Animal Brain Regions

To understand the mechanisms underlying the behavioral effects of bromantane, researchers conduct neurochemical analyses of animal brain tissue. This typically involves measuring the levels of neurotransmitters and their metabolites in specific brain regions.

A key technique used is in vivo microdialysis , which allows for the sampling of extracellular fluid from the brains of freely moving animals. popline.org This has been instrumental in demonstrating that bromantane induces a significant and long-lasting increase in the release of dopamine (B1211576) in brain areas like the dorsal striatum. popline.org Concurrently, a decrease in dopamine metabolites such as 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA) is often observed. popline.org

Analyses are performed on various brain regions critical for movement, motivation, and reward, including the striatum, nucleus accumbens, hypothalamus, and ventral tegmental area. wikipedia.orgnih.gov The primary finding from these studies is that bromantane's effects are strongly linked to the dopaminergic system. nih.gov It enhances dopamine synthesis and release. popline.org It also appears to influence the serotonergic system, though the effects are more complex and region-dependent. nih.gov

Gene and Protein Expression Profiling in Animal Tissues

The long-lasting effects of bromantane suggest that it modulates cellular processes at the genomic level. Research in this area focuses on how bromantane alters the expression of specific genes and the synthesis of corresponding proteins in brain tissue.

A central mechanism of bromantane is the upregulation of the expression of key enzymes in the dopamine synthesis pathway: tyrosine hydroxylase (TH) and aromatic L-amino acid decarboxylase (AAAD) . wikipedia.org Studies have shown that a single administration of bromantane can lead to a significant increase in TH mRNA and protein levels in various brain regions, including the hypothalamus and striatum. wikipedia.orgnih.gov

Furthermore, bromantane has been found to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF) , in the hippocampus, striatum, and hypothalamus. penchant.bioresearchgate.net This neuroprotective effect is associated with the activation of mitogen-activated protein kinase (MAPK) signaling pathways, such as ERK1/ERK2. researchgate.net These changes in gene and protein expression are believed to underlie the compound's ability to enhance synaptic plasticity, which is a cellular basis for learning and memory. nih.gov

Theoretical Frameworks and Research Paradigms for Bromantane

Comparative Pharmacological Profiles with Other CNS Modulators (e.g., Amantadine (B194251), Memantine)

Bromantane (B128648) belongs to the adamantane (B196018) family of compounds, which also includes the central nervous system (CNS) modulators Amantadine and Memantine (B1676192). wikipedia.orgwikipedia.org While sharing a core chemical structure, their pharmacological profiles exhibit key differences in mechanism and therapeutic application.

Amantadine was initially developed as an antiviral agent for influenza A but was later discovered to have antiparkinsonian effects. wikipedia.orgfda.govdrugbank.com Its mechanism is complex, involving the enhancement of dopamine (B1211576) release and possibly the inhibition of its reuptake. drugbank.comdrugbank.com More recent studies show it also acts as a weak, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and a sigma-1 (σ₁) receptor agonist. wikipedia.orgfda.gov Its therapeutic effects in Parkinson's disease are attributed primarily to its dopaminergic actions. drugbank.com

Memantine is also an adamantane derivative but is primarily known as an uncompetitive, low-to-moderate affinity NMDA receptor antagonist. drugs.comportico.orgwikipedia.org It is used to treat moderate-to-severe Alzheimer's disease. drugs.combioline.org.br Its mechanism centers on blocking the pathological, sustained activation of NMDA receptors by glutamate, which is implicated in the neurotoxicity seen in Alzheimer's, while permitting the transient physiological activation required for learning and memory. portico.orgnih.gov Unlike Amantadine, Memantine has minimal effects on the dopamine system at therapeutic concentrations and does not undergo extensive metabolism. wikipedia.orgwithpower.com

Bromantane's profile is distinct from both. While its effects are dependent on the dopaminergic system, it does not act as a typical dopamine reuptake inhibitor or releasing agent. wikipedia.org Instead, its primary mechanism involves the upregulation of the synthesis of dopamine. wikipedia.org It achieves this by increasing the expression of key enzymes in the dopamine biosynthesis pathway: tyrosine hydroxylase (TH) and aromatic L-amino acid decarboxylase (AAAD). wikipedia.org This genomic mechanism results in a more gradual onset and longer-lasting effect compared to conventional stimulants. wikipedia.org Furthermore, Bromantane exhibits anxiolytic properties, a feature not prominent in Amantadine or Memantine, by strengthening GABAergic mediation. cfsre.org Researchers have also suggested that, like Amantadine and Memantine, Bromantane's dopaminergic effects might be mediated through the σ₁ receptor. wikipedia.org

Table 1: Comparative Pharmacological Profiles

| Feature | Bromantane | Amantadine | Memantine |

| Primary Class | Actoprotector, Atypical Stimulant | Antiviral, Antiparkinsonian Agent | NMDA Receptor Antagonist |

| Primary Mechanism | Enhances dopamine synthesis via upregulation of tyrosine hydroxylase and AAAD genes. wikipedia.org | Enhances dopamine release, inhibits dopamine reuptake, weak NMDA receptor antagonist, σ₁ receptor agonist. wikipedia.orgfda.govdrugbank.com | Uncompetitive, low-affinity NMDA receptor antagonist. portico.orgnih.gov |

| Key Target System | Dopaminergic, GABAergic. wikipedia.orgcfsre.org | Dopaminergic, Glutamatergic. wikipedia.orgdrugbank.com | Glutamatergic. drugs.comnih.gov |

| Receptor Binding | Potentially σ₁ receptor. wikipedia.org | NMDA (weak), σ₁ receptor. wikipedia.orgfda.gov | NMDA (low-to-moderate affinity), α₇ nAChR antagonist. portico.orgwikipedia.org |

| Therapeutic Use (in Russia) | Neurasthenia. wikipedia.org | Parkinson's disease, drug-induced extrapyramidal effects. wikipedia.orgdrugbank.com | Alzheimer's disease. drugs.comwikipedia.org |

Multi-Target Action Hypotheses in Neuropharmacology

The unique combination of stimulant and anxiolytic effects of Bromantane has led to the development of multi-target action hypotheses to explain its neuropharmacological profile. wikipedia.org Unlike compounds that act on a single receptor or transporter, Bromantane appears to modulate the CNS through several distinct, yet interconnected, mechanisms.

The central hypothesis is that Bromantane acts as a regulator of gene expression. Its primary effect is the upregulation of the genes encoding for tyrosine hydroxylase and aromatic L-amino acid decarboxylase. wikipedia.org This genomic action leads to a sustained increase in the brain's capacity to produce dopamine, particularly in regions like the hypothalamus and striatum. wikipedia.org This mechanism is fundamentally different from typical stimulants that cause a rapid, transient spike in dopamine by blocking reuptake or forcing its release, which can lead to receptor downregulation and dependence. wikipedia.orgwikipedia.org Bromantane's approach avoids hyperstimulation and depletion of neurotransmitter stores. nih.govbiomolther.org

A second aspect of its multi-target profile is its influence on other neurotransmitter systems. Research suggests Bromantane strengthens GABAergic neurotransmission, which likely underlies its anxiolytic (anxiety-reducing) properties. nih.govcfsre.org This dual action on both the dopaminergic (stimulant) and GABAergic (inhibitory) systems may explain its efficacy in treating conditions with mixed symptoms of fatigue and anxiety, such as asthenia. wikipedia.org There is also some evidence to suggest a potential influence on the serotonergic system. wikipedia.org

Finally, a broader hypothesis incorporates its neuroprotective and membrane-protective properties. nih.govbiomolther.org Bromantane has been found to increase the expression of neurotrophins like brain-derived neurotrophic factor (BDNF). dnlabresearch.com It also exhibits antiradical properties and can stimulate the synthesis of cytochrome P-450, which aids in detoxification. nih.govresearchgate.net These actions, combined with its effects on neurotransmitter synthesis, suggest a complex, multi-faceted mechanism that not only enhances performance but also supports neuronal resilience and adaptation to stress. dnlabresearch.com

Future Directions and Emerging Areas of Academic Inquiry for Bromantane D5

Elucidation of Undetermined Direct Molecular Targets

A primary area of future research for Bromantane-d5 lies in the definitive identification of its direct molecular targets. The precise mechanism of action for Bromantane (B128648) remains elusive, though its effects are known to be dependent on the dopaminergic and possibly serotonergic systems. wikipedia.org It is understood to act via indirect genomic mechanisms, upregulating the expression of key enzymes in dopamine (B1211576) synthesis, namely tyrosine hydroxylase (TH) and aromatic L-amino acid decarboxylase (AAAD). wikipedia.org A single dose of bromantane has been shown to increase TH expression in the rat hypothalamus by 2-2.5 fold within hours. wikipedia.org However, the initial protein or receptor that triggers this cascade is unknown. wikipedia.org

It has been proposed that the activation of protein kinases, such as protein kinase A and particularly protein kinase C, is correlated with Bromantane's pharmacological effects, suggesting an upstream signaling event. wikipedia.org One hypothesis is that Bromantane may act as an agonist at an as-yet-unidentified receptor. wikipedia.org Research into related adamantane (B196018) drugs like amantadine (B194251) and memantine (B1676192) has shown they are agonists of the σ₁ receptor, which is involved in their dopaminergic effects, suggesting a potential, though unconfirmed, target for Bromantane. wikipedia.org

This compound, with its altered metabolic profile due to the kinetic isotope effect, could serve as a unique tool in these investigations. thefdalawblog.comcdnsciencepub.com Comparative binding assays and affinity chromatography studies using both Bromantane and this compound could help isolate and identify specific binding proteins, distinguishing primary targets from metabolites.

| Postulated Molecular Interactions of Bromantane | Implication for Research |

| Dopamine Synthesis Enhancement | Upregulates Tyrosine Hydroxylase (TH) and Aromatic L-amino acid Decarboxylase (AAAD) gene expression. wikipedia.org |

| GABAergic Modulation | Strengthens GABAergic transmission, potentially by reducing the expression of GABA transporter genes. jrespharm.combiomolther.org |

| Neurotrophin Expression | Increases the expression of Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF). wikipedia.orgjrespharm.com |

| Sigma-1 (σ₁) Receptor Agonism | A hypothesized target based on the activity of structurally related compounds like amantadine and memantine. wikipedia.org |

| Monoamine Reuptake Inhibition | Inhibits serotonin (B10506) and dopamine reuptake at very high, likely not clinically relevant, concentrations in vitro. wikipedia.org |

Investigation of Long-Term Molecular and Cellular Adaptations

Research in rats has indicated that Bromantane can induce long-term changes in gene expression related to dopamine metabolism. psychonautwiki.org These persistent adaptations are a significant area for future inquiry, particularly regarding their implications for neuroplasticity and the stability of the compound's effects. Anecdotal reports in humans also suggest that some effects of Bromantane may persist even after cessation of use. psychonautwiki.org

Future studies utilizing this compound could provide a more detailed understanding of these long-term changes. The altered metabolism of this compound may lead to different pharmacokinetic and pharmacodynamic profiles, potentially affecting the magnitude and duration of these genomic adaptations. cdnsciencepub.comnih.gov Long-term studies in animal models could compare the effects of Bromantane and this compound on the expression of genes involved not only in dopamine synthesis but also in synaptic plasticity and neurotrophic factor signaling. jrespharm.comresearchgate.net cDNA macroarray analysis has already shown that Bromantane can alter the expression of genes involved in various signal pathways and those encoding cytoskeletal and synaptic proteins. researchgate.net

Development of Novel Deuterated Analogs for Specific Research Probes

The development of this compound itself is an example of creating a novel deuterated analog. The primary rationale for deuterating drug molecules is often to alter their metabolic pathways. cdnsciencepub.comclearsynth.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes. cdnsciencepub.com This can lead to a longer half-life, reduced formation of certain metabolites, and potentially a different safety and efficacy profile. nih.gov

Future research could focus on the strategic synthesis of new deuterated analogs of Bromantane with deuterium (B1214612) atoms placed at different positions on the adamantane cage or the phenyl ring. mdpi.com This would allow for a systematic investigation of how deuteration at specific sites affects metabolism, distribution, and target engagement. These novel analogs could be invaluable as highly specific research probes to:

Trace metabolic pathways with greater precision. clearsynth.com

Investigate the function of specific metabolizing enzymes.

Modulate the compound's activity for targeted neuropharmacological studies. musechem.com

The use of deuterated glucose in magnetic resonance spectroscopy to non-invasively track metabolic pathways in the brain serves as a model for how such labeled compounds can advance neuroscience research. nih.govbiorxiv.orgbiorxiv.org

Advanced Computational Modeling for Mechanism Prediction and SAR Extension

Computational methods are increasingly integral to drug discovery and mechanistic studies. For adamantane derivatives, computational studies, including molecular docking and quantitative structure-activity relationship (QSAR) analysis, have been used to predict interactions with biological targets and to understand structural requirements for activity. semanticscholar.orgrsc.org

Future research on this compound should heavily involve advanced computational modeling. These models can help to:

Predict Undiscovered Targets: Docking simulations can screen this compound against libraries of known protein structures to identify potential binding sites and generate new hypotheses about its mechanism of action.

Elucidate Binding Interactions: Modeling can provide insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the binding of this compound to its targets.

Extend Structure-Activity Relationships (SAR): By modeling a series of novel deuterated and non-deuterated analogs, researchers can build robust SAR models. These models can predict the activity of yet-to-be-synthesized compounds, guiding the development of more potent and selective research probes.

The synthesis of various cage-amide adamantane derivatives and subsequent molecular docking studies to correlate structure with antiviral activity provides a successful framework for this approach. semanticscholar.org

Exploration of this compound as a Research Tool in Fundamental Neuroscience

Given its unique pharmacological profile, this compound has significant potential as a research tool to explore fundamental neuroscience concepts. The parent compound, Bromantane, is known to enhance dopaminergic neurotransmission not by acting as a conventional reuptake inhibitor or releasing agent, but by modulating gene expression. wikipedia.org This makes it a valuable instrument for studying the genomic regulation of neurotransmitter systems.

Furthermore, Bromantane has been shown to increase the expression of neurotrophins like BDNF and NGF in rat brain regions such as the striatum, hypothalamus, and hippocampus. wikipedia.orgjrespharm.comresearchgate.net BDNF is critically involved in synaptic plasticity, learning, and memory. mdpi.com

Therefore, this compound could be employed in neuroscience research to:

Investigate the link between the genomic upregulation of the dopamine system and specific behaviors.

Study the downstream effects of sustained, moderate dopamine enhancement on synaptic plasticity, such as long-term potentiation (LTP). researchgate.net

Explore the interplay between dopaminergic activity and the expression of neurotrophic factors in models of learning, memory, and neurodegeneration. mdpi.comresearchgate.net

The altered pharmacokinetics of this compound could allow for a more controlled and sustained modulation of these systems compared to its non-deuterated counterpart, making it an even more precise tool for these intricate investigations. nih.gov

Q & A

Q. What ethical frameworks apply to animal studies investigating this compound’s toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.